molecular formula C8H6BrF3N2O B12839324 3-Bromo-4-(trifluoromethyl)phenylurea

3-Bromo-4-(trifluoromethyl)phenylurea

Cat. No.: B12839324
M. Wt: 283.04 g/mol
InChI Key: OVFADKWGRKUTKL-UHFFFAOYSA-N
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Description

Significance of Urea (B33335) Derivatives in Contemporary Medicinal and Agrochemical Chemistry

Urea and its derivatives are a cornerstone in the development of therapeutic and agrochemical agents. In medicinal chemistry, the urea functional group is a key component in numerous approved drugs, including kinase inhibitors for cancer therapy. researchgate.netdrugbank.com The ability of the urea moiety to form strong hydrogen bonds allows it to interact effectively with biological targets such as enzymes. researchgate.net Phenylurea compounds, in particular, have been investigated for a range of pharmacological activities, including anticancer, antidiabetic, and antimicrobial properties. drugbank.commdpi.com

In the agrochemical sector, phenylurea derivatives have been successfully commercialized as herbicides. Their mode of action often involves the inhibition of essential biological processes in weeds. The structural versatility of phenylureas allows for the fine-tuning of their activity spectrum, environmental persistence, and crop selectivity. nih.gov Research continues to explore novel phenylurea derivatives for the development of more effective and environmentally benign crop protection agents. nih.gov

Overview of Halogenated and Trifluoromethylated Aryl Moieties in Bioactive Compounds

The introduction of halogen atoms and trifluoromethyl (-CF3) groups into aryl rings is a widely used strategy in modern drug and pesticide discovery. mdpi.com These modifications can profoundly influence a molecule's physicochemical and biological properties.

Halogenation , the process of incorporating atoms like bromine or chlorine, can alter a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. nih.gov The presence of a halogen can lead to enhanced biological efficacy. nih.gov Specifically, the substitution with halogen atoms is a critical tool in optimizing active ingredients for modern crop protection in terms of effectiveness and safety. nih.gov

The trifluoromethyl group is particularly valued for its strong electron-withdrawing nature and high metabolic stability. mdpi.com This group can significantly enhance a molecule's lipophilicity, which can improve its ability to cross cell membranes. mdpi.com Furthermore, the CF3 group can increase the binding affinity of a drug candidate to its target and improve its pharmacokinetic profile. mdpi.com The incorporation of trifluoromethyl groups is a key strategy for enhancing the efficacy of pharmaceuticals and agrochemicals.

Research Rationale for Investigating 3-Bromo-4-(trifluoromethyl)phenylurea within its Structural Class

The specific arrangement of a bromine atom at the 3-position and a trifluoromethyl group at the 4-position of the phenyl ring in this compound presents a unique combination of electronic and steric properties. The investigation of this compound is driven by the established importance of the phenylurea scaffold as a pharmacophore and the beneficial effects of its substituents.

The rationale for its study is rooted in the pursuit of developing novel kinase inhibitors, as many diaryl ureas are known to target various protein kinases involved in cancer progression. researchgate.netnih.gov The bromo and trifluoromethyl substituents on the phenyl ring are expected to modulate the compound's activity and selectivity towards specific kinases. Structure-activity relationship (SAR) studies on related phenylurea series have demonstrated that such halogenated and trifluoromethylated substitutions can be pivotal for potent biological activity. nih.gov The precursor, 4-Bromo-3-(trifluoromethyl)aniline, is a known starting material for the synthesis of biologically active compounds, further highlighting the interest in derivatives like this compound. sigmaaldrich.com

Chemical Data

Below are tables detailing the properties of this compound and its related precursors.

Table 1: Properties of this compound

PropertyValue
CAS Number 1980035-63-9
Molecular Formula C8H6BrF3N2O
Molecular Weight 283.05 g/mol
SMILES O=C(N)NC1=CC=C(C(F)(F)F)C(Br)=C1

Data sourced from multiple chemical suppliers. nih.gov

Table 2: Properties of Precursor 4-Bromo-3-(trifluoromethyl)aniline

PropertyValueSource
CAS Number 393-36-2 sigmaaldrich.com
Molecular Formula C7H5BrF3N sigmaaldrich.com
Molecular Weight 240.02 g/mol sigmaaldrich.com
Melting Point 47-49 °C sigmaaldrich.com
Boiling Point 81-84 °C at 0.5 mmHg sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6BrF3N2O

Molecular Weight

283.04 g/mol

IUPAC Name

[3-bromo-4-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C8H6BrF3N2O/c9-6-3-4(14-7(13)15)1-2-5(6)8(10,11)12/h1-3H,(H3,13,14,15)

InChI Key

OVFADKWGRKUTKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)N)Br)C(F)(F)F

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization

Strategies for the Synthesis of 3-Bromo-4-(trifluoromethyl)phenylurea

The synthesis of this compound is primarily achieved through the formation of a urea (B33335) linkage between a substituted aniline (B41778) and a suitable nitrogen-containing reactant. The selection of precursors and reaction pathways is critical to achieving high yields and purity.

Precursor Compounds and Starting Materials

The principal precursor for the synthesis of this compound is 4-Bromo-3-(trifluoromethyl)aniline . sigmaaldrich.com This aniline derivative provides the core substituted phenyl ring of the target molecule. The synthesis of this precursor can be achieved from 3-Aminobenzotrifluoride through electrophilic aromatic substitution. sigmaaldrich.com A common method involves the bromination of 3-Aminobenzotrifluoride using an electrophilic bromine source like N-Bromosuccinimide (NBS). sigmaaldrich.com

Table 1: Synthesis of 4-Bromo-3-(trifluoromethyl)aniline

Starting Material Reagent Solvent Reaction Time Temperature Yield

This precursor contains the necessary bromine and trifluoromethyl substituents in the correct orientation on the phenyl ring, making it an ideal starting point for the subsequent urea formation step.

Reaction Pathways and Conditions for Urea Formation

The formation of the urea moiety is a cornerstone of the synthesis. Several reliable methods are employed in organic chemistry for this transformation, with isocyanate-amine reactions being the most prevalent. researchgate.netnih.gov

Isocyanate-Amine Reactions: This is a highly efficient method for forming unsymmetrical ureas. The synthesis can proceed via two main routes:

Reaction of 4-Bromo-3-(trifluoromethyl)aniline with an isocyanate: The aniline can be reacted with a simple isocyanate, such as phenyl isocyanate, to form the target urea.

Generation of 4-Bromo-3-(trifluoromethyl)phenyl isocyanate: A more common industrial approach involves converting the primary amine, 4-Bromo-3-(trifluoromethyl)aniline, into its corresponding isocyanate. chemicalbook.comgoogle.com This is typically achieved by reacting the amine with phosgene (B1210022) (COCl₂) or a safer phosgene equivalent like triphosgene (B27547) (bis(trichloromethyl) carbonate). chemicalbook.comnih.govrsc.org The resulting isocyanate is a highly reactive intermediate that can then be coupled with an amine (e.g., ammonia (B1221849) or another primary amine) to yield the desired urea derivative. nih.gov The reaction of the amine with triphosgene is often carried out in an inert solvent like dichloromethane (B109758) (DCM) in the presence of a base such as triethylamine. chemicalbook.com

Table 2: General Conditions for Isocyanate Formation from Substituted Aniline

Amine Phosgene Equivalent Base Solvent Temperature

Schotten-Baumann Method: The Schotten-Baumann reaction and its conditions are also applicable for creating amide and urea linkages. bohrium.comsigmaaldrich.com This method typically involves the reaction of an amine with an acyl chloride or a similar reactive species in a two-phase solvent system (e.g., water and an organic solvent) in the presence of a base like sodium hydroxide. researchgate.net While more commonly used for amides, modifications of this approach can be adapted for urea synthesis, for example, by reacting an amine with a carbamoyl (B1232498) chloride.

Purification and Isolation Techniques

Following the synthesis, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts. Standard laboratory techniques are employed for the isolation of diaryl ureas like this compound.

Filtration and Washing: If the product precipitates from the reaction mixture, it can be collected by simple vacuum filtration. youtube.com The collected solid is then washed with appropriate solvents to remove soluble impurities. For instance, a final wash with a water-acetone mixture can be effective. chemicalbook.com

Recrystallization: This is a common and effective method for purifying solid organic compounds. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble, and then allowed to cool slowly. researchgate.netyoutube.com As the solution cools, the solubility of the urea decreases, and it crystallizes out, leaving impurities behind in the solvent. researchgate.net Ethanol is a frequently used solvent for the recrystallization of ureas. researchgate.netyoutube.com

Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is a powerful tool. researchgate.net The crude mixture is loaded onto a column of silica gel and eluted with a suitable solvent system (mobile phase), separating the components based on their differing polarities. researchgate.net

Synthesis of Analogues and Derivatives of this compound

The core structure of this compound serves as a scaffold for the synthesis of a wide array of analogues. These modifications are typically aimed at exploring structure-activity relationships for various applications.

Strategies for Modifying Aryl Moieties

The structure of this compound presents two aryl rings that can be chemically modified.

Modification of the Phenyl Ring: The unsubstituted phenyl ring can be easily varied by using different substituted anilines or isocyanates in the initial urea synthesis. For example, reacting 4-bromo-3-(trifluoromethyl)phenyl isocyanate with various substituted anilines would generate a library of N'-(substituted-phenyl) analogues. nih.gov

Modification of the Bromo-Substituted Ring: The bromine atom on the 4-bromo-3-(trifluoromethyl)phenyl moiety is a versatile functional handle for further derivatization, most notably through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful method for forming new carbon-carbon bonds by reacting the aryl bromide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.govnih.gov This allows for the introduction of a wide variety of alkyl, alkenyl, or aryl groups at the bromine position, leading to a diverse set of analogues. The choice of ligand for the palladium catalyst can be crucial for achieving high yields and selectivity. researchgate.net

Table 3: Suzuki-Miyaura Coupling for Aryl Moiety Modification

Aryl Halide Substrate Coupling Partner Catalyst Base Solvent

Linker Modifications and Their Synthetic Implications

The urea linker (-NH-C(O)-NH-) is a critical structural element, often involved in key hydrogen bonding interactions. Its modification or replacement can have significant implications for the compound's properties. bohrium.comsemanticscholar.org

Thiourea (B124793) Analogues: A common modification is the replacement of the urea's carbonyl oxygen with a sulfur atom to form a thiourea (-NH-C(S)-NH-). bohrium.comresearchgate.netsemanticscholar.org Thiourea derivatives are readily synthesized by reacting an amine with an isothiocyanate. bohrium.comresearchgate.net For example, 4-Bromo-3-(trifluoromethyl)aniline can be reacted with various aryl or alkyl isothiocyanates to produce a range of thiourea analogues. This bioisosteric replacement can alter the molecule's electronic properties, hydrogen bonding capacity, and metabolic stability. bohrium.comsemanticscholar.org

Other Bioisosteric Replacements: In some cases, the entire urea or thiourea linker may be replaced with other groups known as bioisosteres, such as cyanoguanidines or specific heterocyclic rings, to improve properties like cell permeability or oral bioavailability. These more complex modifications require multi-step synthetic routes tailored to the specific target structure.

These synthetic strategies provide a robust toolbox for the creation and diversification of compounds based on the this compound scaffold, enabling detailed exploration of their chemical and physical properties.

Multi-component Reactions in Urea Derivative Synthesis

Multi-component reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single synthetic operation to form a final product that incorporates substantial portions of all the initial reactants. bme.hu This approach offers significant advantages over traditional linear syntheses, including reduced reaction times, lower costs, and decreased waste generation, aligning with the principles of green chemistry. bme.hu

The synthesis of N-substituted ureas, such as this compound, can be conceptually approached through MCRs. Several named MCRs, including the Biginelli and Ugi reactions, can be adapted to produce urea-containing heterocyclic structures. bme.huchemicalbook.com For the direct synthesis of acyclic ureas, MCRs often involve the in situ generation of a reactive intermediate, such as an isocyanate, which is then trapped by an amine.

A general and practical approach for the synthesis of N-substituted ureas involves the reaction of an amine with a source of the ureido group. rsc.orgrsc.org For instance, the reaction of an aniline with potassium cyanate (B1221674) in an aqueous medium can provide the corresponding phenylurea. rsc.org This method is notable for its operational simplicity and use of water as a solvent. rsc.org

While a specific multi-component reaction for the direct synthesis of this compound is not extensively documented in the reviewed literature, the principles of MCRs can be applied. A hypothetical one-pot synthesis could involve the reaction of 3-bromo-4-(trifluoromethyl)aniline, a carbonyl source (like carbon dioxide or a phosgene equivalent), and ammonia or an ammonia surrogate. More complex MCRs could couple the aniline, an aldehyde, an isocyanide, and a source of ammonia to generate more elaborate urea derivatives. The development of such a specific MCR would be a valuable contribution to synthetic methodology.

Analytical Characterization of Synthesized Compounds

The unambiguous identification and purity assessment of synthesized compounds are critical for ensuring the reliability of research findings. A combination of spectroscopic and chromatographic techniques is employed for the comprehensive characterization of molecules like this compound.

Spectroscopic Methods (e.g., ¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry)

Spectroscopic methods provide detailed information about the molecular structure and connectivity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H-NMR (Proton NMR): The ¹H-NMR spectrum of this compound would exhibit characteristic signals for the aromatic protons and the urea N-H protons. The aromatic protons on the substituted phenyl ring would appear as a complex multiplet pattern in the downfield region (typically δ 7.0-8.5 ppm) due to the influence of the bromine and trifluoromethyl substituents. libretexts.org The chemical shifts of these protons are influenced by the electron-withdrawing nature of the substituents. The protons of the -NH2 and -NH- groups of the urea moiety would appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration. researchgate.net

¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum would provide information on all the carbon atoms in the molecule. The carbonyl carbon of the urea group is expected to have a characteristic resonance in the range of δ 150-160 ppm. The aromatic carbons would show distinct signals, with their chemical shifts influenced by the attached bromine and trifluoromethyl groups. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms. rsc.orgjcsp.org.pknih.gov

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would display characteristic absorption bands for the functional groups present. Key expected absorptions include:

N-H stretching: Two bands in the region of 3200-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) and the secondary amine (-NH-) of the urea group. chemicalbook.com

C=O stretching (Amide I band): A strong absorption band around 1640-1680 cm⁻¹ is characteristic of the urea carbonyl group. libretexts.org

N-H bending (Amide II band): An absorption in the region of 1550-1640 cm⁻¹.

C-N stretching: Bands in the fingerprint region.

C-F stretching: Strong absorptions typically observed in the 1000-1350 cm⁻¹ range.

C-Br stretching: Usually found in the lower frequency region of the spectrum (500-600 cm⁻¹).

Aromatic C-H stretching: Absorptions above 3000 cm⁻¹. libretexts.org

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region. libretexts.orgcdnsciencepub.com

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺). youtube.com Common fragmentation pathways for phenylureas involve cleavage of the urea group and loss of substituents from the aromatic ring. nih.govlibretexts.orgresearchgate.net

Spectroscopic Data for this compound (Predicted)
Technique Expected Observations
¹H-NMRAromatic protons (multiplets, δ 7.0-8.5), NH/NH₂ protons (broad singlets)
¹³C-NMRC=O (δ 150-160), Aromatic carbons, CF₃ (quartet)
IR (cm⁻¹)N-H (3200-3500), C=O (1640-1680), C-F (1000-1350)
Mass Spec (m/z)Molecular ion peak with Br isotopic pattern ([M]⁺, [M+2]⁺)

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile organic compounds. For a molecule like this compound, a reversed-phase HPLC method would be most suitable. sielc.comnih.govyoutube.com

In a typical setup, a C18 column would be used as the stationary phase, and a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, would be employed. bme.husielc.comlew.ro An acidic modifier, like formic acid or trifluoroacetic acid, is often added to the mobile phase to ensure sharp, symmetrical peaks by suppressing the ionization of any acidic or basic functional groups. Detection is commonly achieved using a UV detector, set at a wavelength where the aromatic system of the molecule exhibits strong absorbance.

The purity of the synthesized compound is determined by integrating the area of the main peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A high percentage area for the main peak (typically >95%) indicates a high degree of purity.

Chromatographic Method for this compound
Technique Typical Conditions
HPLC ColumnReversed-Phase C18
Mobile PhaseAcetonitrile/Water or Methanol/Water gradient
DetectorUV (e.g., at 254 nm)

Structure Activity Relationship Sar Studies of 3 Bromo 4 Trifluoromethyl Phenylurea Derivatives

Influence of Bromine and Trifluoromethyl Substitution Patterns on Biological Activity

The arrangement of the bromine (Br) and trifluoromethyl (CF3) groups on the phenyl ring of phenylurea derivatives is a critical determinant of their biological efficacy. These substituents exert profound electronic and steric effects that modulate the molecule's interaction with its biological targets.

The specific placement of the electron-withdrawing bromine and trifluoromethyl groups on the phenyl ring significantly influences the electronic properties of the molecule, which in turn affects its binding affinity to target proteins. Both substituents decrease the electron density of the aromatic ring. The trifluoromethyl group, in particular, is one of the most common lipophilic and electron-withdrawing functional groups used in drug design. nih.gov Its presence can enhance potency through the formation of multipolar interactions with carbonyl groups in a target protein. nih.gov

The electronic character of the substituents on the phenyl ring can alter the acidity of the urea's N-H groups. Increasing the electron-withdrawing nature of these substituents generally increases the acidity and enhances the hydrogen-bond donor strength of the urea (B33335) moiety. nih.gov This is crucial for forming stable hydrogen bonds with biological targets. nih.gov

The biological activity can vary significantly between positional isomers. For example, the compound 3-Bromo-4-(trifluoromethyl)phenylurea (CAS 1980035-63-9) and its isomer 4-Bromo-3-(trifluoromethyl)phenylurea (CAS 1344345-60-3) are expected to have different biological profiles due to the altered electronic distribution and steric environment around the urea linker. bldpharm.combldpharm.com Studies on other classes of compounds have consistently shown that the linear or angular attachment of substituents, a form of positional isomerism, results in different potency levels. nih.gov

Table 1: Comparison of Positional Isomers

Compound NameCAS NumberMolecular FormulaSubstitution Pattern
This compound1980035-63-9C8H6BrF3N2OBromine at C3, Trifluoromethyl at C4
4-Bromo-3-(trifluoromethyl)phenylurea1344345-60-3C8H6BrF3N2OBromine at C4, Trifluoromethyl at C3

Steric hindrance, introduced by the relatively bulky bromine atom and the larger trifluoromethyl group, plays a crucial role in defining the molecule's three-dimensional shape and its ability to fit into a target's binding site. nih.gov The position of these substituents dictates the conformational preferences of the phenyl ring relative to the plane of the urea linker.

Substituents at the ortho or meta positions of the phenyl ring can result in a significant loss of biological activity compared to para-substituted derivatives. nih.gov This is often attributed to steric clashes that prevent the molecule from adopting the optimal conformation for binding. For instance, bulky groups can disrupt the planarity between the phenyl ring and the urea moiety, which can be essential for effective hydrogen bonding and π-stacking interactions. nih.govresearchgate.net In contrast, para-substituents are often better accommodated within the hydrophobic pockets of target proteins. nih.gov

Role of the Urea Linker in Modulating Biological Activity

The urea linker (-NH-C(O)-NH-) is a cornerstone in the design of many bioactive molecules, primarily due to its unique hydrogen bonding capabilities and conformational characteristics. nih.gov

The urea functionality is a powerful hydrogen-bonding motif, capable of acting as both a hydrogen bond donor through its two N-H groups and a hydrogen bond acceptor via its carbonyl oxygen. nih.govresearchgate.net This allows it to form multiple, stable hydrogen bonds with amino acid residues in a protein's active site, a feature central to its role in medicinal chemistry. nih.gov These interactions are often bifurcated, where both N-H protons interact with a single acceptor atom on the target. nih.gov

While providing some rotational freedom, the urea linker maintains a degree of rigidity that helps to pre-organize the attached phenyl groups into a conformation favorable for binding. This reduces the entropic penalty upon binding to a target. The strength and geometry of these hydrogen bonds can be fine-tuned by the electronic properties of the substituents on the aryl rings. nih.gov

Modifying the urea linker can have a profound impact on biological activity, highlighting its critical role in mediating ligand-target interactions.

NH Group Importance : Research has shown that the proximal N-H group (the one attached to the substituted phenyl ring) can be crucial for activity. In one study on indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, replacing this N-H group with a methylene (B1212753) (CH2) group led to a complete loss of inhibitory activity. nih.gov

Urea vs. Other Linkers : Docking studies have highlighted the superiority of the urea linker compared to an amide linker in certain contexts, suggesting its dual hydrogen-donating capability is key. researchgate.net

Chalcogen Atom Substitution : Replacing the oxygen atom of the urea's carbonyl group with a larger chalcogen like sulfur (to form a thiourea) or selenium can enhance the hydrogen-bond donor strength of the N-H groups. nih.govresearchgate.net However, this effect can be complex and is sometimes counteracted by steric factors, particularly in 1,3-diaryl substituted ureas. nih.govresearchgate.net

Table 2: Effect of Linker Modification on Biological Activity

Linker TypeModificationGeneral Impact on ActivityReference
UreaReplacement of proximal NH with CH2Abolished inhibitory activity nih.gov
Thiourea (B124793)Replacement of C=O with C=SCan increase H-bond donor strength nih.gov
AmideReplacement of urea linkerCan be less effective than urea linker researchgate.net

Terminal Phenyl Moiety Variations and Their Structure-Activity Relationships

SAR studies have shown that the substitution pattern on this terminal ring is critical. For instance, in a series of anticancer agents, compounds featuring a 3',5'-bis(trifluoromethyl)phenyl terminal ring exhibited the highest potency and broadest spectrum of activity. researchgate.net In another study, para-disubstituted phenyl rings on the terminal moiety were associated with strong and broad-spectrum anticancer results, whereas ortho- and meta-substituted analogs showed a loss of activity. nih.govresearchgate.net This suggests that the terminal ring often fits into a specific hydrophobic pocket where substitution at the para position is tolerated or even beneficial, while substitution at other positions leads to steric clashes. nih.gov

Replacing an adamantyl group, a common hydrophobic moiety in drug design, with a substituted phenyl group has been shown to yield more favorable pharmacokinetic properties, such as increased metabolic stability. nih.gov

Table 3: Influence of Terminal Phenyl Ring Substitution on Activity

Terminal Group SubstitutionObserved Effect on Biological ActivityReference
3',5'-bis(Trifluoromethyl)phenylHighest mean % inhibition in NCI-60 panel researchgate.net
p-Substituted PhenylActivity maintained or enhanced nih.gov
o- or m-Substituted PhenylLoss of inhibitory activity nih.gov
p-TolylActive aryl-urea derivative synthesized nih.gov
Unsubstituted PhenylServes as a base structure for comparison nih.gov

Effects of Electron-Withdrawing and Electron-Donating Groups

The electronic properties of the substituents on the phenyl ring of phenylurea derivatives play a pivotal role in their biological activity. The parent compound, this compound, is heavily substituted with two potent electron-withdrawing groups (EWGs), the bromine atom and the trifluoromethyl (-CF3) group.

The trifluoromethyl group is one of the most powerful electron-withdrawing groups due to the high electronegativity of fluorine atoms, exerting a strong inductive effect (-I). ubaya.ac.id This significantly decreases the electron density of the phenyl ring, which can be crucial for various non-covalent interactions with biological macromolecules. The presence of a -CF3 group can enhance the binding affinity of a molecule to its target by increasing its ability to act as a hydrogen bond donor or by participating in other electrostatic interactions. nih.gov

The bromine atom also acts as an electron-withdrawing group through its inductive effect, while also contributing a minor electron-donating resonance effect. Its presence at the 3-position, meta to the urea linkage, primarily influences the electronic environment of the ring.

Further modifications with additional electron-withdrawing or electron-donating groups (EDGs) can fine-tune the activity.

Addition of Further Electron-Withdrawing Groups: Introducing another EWG, such as a nitro (-NO2) or cyano (-CN) group, would further decrease the electron density of the aromatic ring. This can lead to altered binding modes and potencies. For instance, in some series of biologically active molecules, the addition of a strong EWG like a cyano group has been shown to enhance interactions with target proteins. nih.gov

Introduction of Electron-Donating Groups: Conversely, the introduction of electron-donating groups, such as a methyl (-CH3) or methoxy (B1213986) (-OCH3) group, would counteract the effects of the bromo and trifluoromethyl substituents. An EDG would increase the electron density on the phenyl ring, which could either be beneficial or detrimental to the biological activity, depending on the specific interactions within the binding site of the target protein. In some cases, a balance between electron-withdrawing and electron-donating properties is necessary for optimal activity.

The following table illustrates the hypothetical impact of various substituents on the electronic properties and potential biological activity of this compound derivatives, based on general SAR principles.

Substituent (R) Position on Phenyl Ring Electronic Effect Predicted Impact on Activity
-NO25Strongly Electron-WithdrawingPotentially increases activity through enhanced electrostatic interactions.
-CN2Strongly Electron-WithdrawingMay alter binding conformation and could increase potency. nih.gov
-CH35Electron-DonatingMay decrease activity if a highly electron-deficient ring is required.
-OCH32Electron-Donating (Resonance), Electron-Withdrawing (Inductive)Could either increase or decrease activity depending on the balance of electronic effects and steric hindrance.
-Cl6Electron-WithdrawingSimilar to bromine, could further enhance the electron-deficient nature of the ring.

Importance of Hydrophobic and Lipophilic Properties

The hydrophobic and lipophilic character of a molecule is crucial for its pharmacokinetic and pharmacodynamic properties, including its ability to cross cell membranes and bind to target proteins. The this compound scaffold possesses significant lipophilicity due to the presence of the phenyl ring, the bromine atom, and the trifluoromethyl group.

The balance of hydrophobicity and hydrophilicity is critical. While increased lipophilicity can improve cell penetration and binding to hydrophobic pockets in a protein, excessive lipophilicity can lead to poor aqueous solubility, non-specific binding, and rapid metabolism.

The table below outlines how different modifications could theoretically alter the hydrophobic and lipophilic properties of this compound derivatives and their potential consequences for biological activity.

Modification Effect on Hydrophobicity/Lipophilicity (LogP) Potential Biological Consequence
Addition of an alkyl chain (e.g., -CH2CH3) to the terminal urea nitrogenIncreasesMay enhance binding to hydrophobic pockets and improve membrane permeability.
Addition of a hydroxyl group (-OH) to an alkyl substituentDecreasesCould improve aqueous solubility but may reduce binding affinity if a hydrophobic interaction is critical.
Replacement of the terminal phenyl group with a more lipophilic aromatic system (e.g., naphthyl)IncreasesPotentially enhances activity, but may also increase non-specific toxicity.
Introduction of a polar functional group (e.g., -COOH) on the terminal phenyl ringDecreasesMay improve solubility and reduce non-specific binding, but could hinder cell penetration.
Replacement of Bromine with ChlorineDecreases slightlyMinor modulation of lipophilicity and steric profile.

Pharmacological Targets and Mechanisms of Action of Phenylurea Derivatives

Identification of Molecular Targets for Phenylurea Derivatives

Kinase Inhibition (e.g., FLT3, VEGFR2, Raf Kinase, EGFR, c-Met)

A significant number of phenylurea derivatives are recognized for their potent kinase inhibitory activity, which is a cornerstone of modern cancer therapy. These compounds often function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.

FLT3, VEGFR2, and c-Kit: Certain diarylurea compounds have been identified as inhibitors of these receptor tyrosine kinases, which are crucial in angiogenesis and cell proliferation. nih.gov For instance, some inhibitors show activity against FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML). nih.gov

Raf Kinase: The diarylurea scaffold is a key feature of potent Raf kinase inhibitors. By inhibiting the Raf/MEK/ERK signaling pathway, these compounds can block tumor cell proliferation.

EGFR and VEGFR: Phenylurea derivatives have been investigated for their ability to dually inhibit the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) pathways, which can lead to supra-additive antitumor effects.

Ion Channel Modulation (e.g., Chloride Ion Channels, VRAC)

The influence of phenylurea derivatives on ion channels is an area of ongoing research. While specific data on 3-Bromo-4-(trifluoromethyl)phenylurea is lacking, the modulation of ion channels represents a potential mechanism of action for this class of compounds.

Enzyme Inhibition (e.g., Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), Mycobacterium tuberculosis TMPK (MtTMPK))

Phenylurea derivatives have been explored for their inhibitory effects on various enzymes.

Antimicrobial Targets: Acylthiourea derivatives containing trifluoromethyl groups have shown promising activity against microbial cells, with some studies suggesting DNA gyrase as a potential target. researchgate.net While not a direct phenylurea, this highlights the potential of related structures in antimicrobial research.

Bromodomain Interactions

Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues and are considered important targets in cancer and inflammation. While research into phenylurea derivatives as bromodomain ligands is an emerging area, specific interactions with this compound have not been documented.

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Interactions

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels involved in a variety of physiological processes in the central and peripheral nervous systems. unimi.itwikipedia.org Phenyl-substituted compounds have been studied as ligands for these receptors. nih.gov For example, certain deschloroepibatidine analogues with substituted phenyl groups show high affinity for α4β2*-nAChRs and can act as antagonists. nih.gov The interaction of phenylurea derivatives with nAChRs could modulate neurotransmission and present therapeutic opportunities. unimi.itnih.gov

Elucidation of Biochemical Mechanisms

The biochemical mechanisms through which phenylurea derivatives exert their effects are intrinsically linked to their molecular targets. For instance, as kinase inhibitors, they disrupt cellular signaling cascades that are often hyperactive in cancer cells. As modulators of ion channels or receptors, they can alter ion flux and neuronal signaling. The specific biochemical consequences of this compound's interactions remain to be elucidated through dedicated research.

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Preclinical Biological Evaluation of 3 Bromo 4 Trifluoromethyl Phenylurea Analogues

In Vitro Efficacy Studies

In vitro studies are fundamental in the preliminary assessment of a compound's biological activity. For analogues of 3-Bromo-4-(trifluoromethyl)phenylurea, these laboratory-based assays have revealed significant potential across several therapeutic areas.

Antiproliferative Activities in Cancer Cell Lines (e.g., NCI-60 Panel, MDA-MB-231, A375, T47D, PC-3, HCT-116, ACHN)

Diarylurea derivatives, a class to which this compound belongs, have demonstrated notable antiproliferative activity against a broad spectrum of cancer cell lines. While specific data for this compound is not extensively available, studies on structurally related compounds provide significant insights into its potential efficacy.

A series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives, which share the core phenylurea scaffold, were evaluated against the National Cancer Institute's (NCI) panel of 60 human cancer cell lines. nih.gov Among these, compounds with a trifluoromethylphenyl moiety, such as 1-(2-(4-(hydroxymethyl)piperidin-1-yl)-4-(pyridin-3-yl)phenyl)-3-(3-chloro-4-trifluoromethyl-phenyl)urea, exhibited significant growth inhibition. nih.gov For instance, certain derivatives showed superior potency compared to the established anticancer drug gefitinib (B1684475) in 38 of the 60 cell lines, with particular effectiveness against colon cancer, breast cancer, and melanoma cell lines. nih.gov The SK-MEL-5 melanoma cell line was identified as being highly sensitive to this series of compounds. nih.gov

Furthermore, diarylureas and diarylamides possessing a pyrrolo[3,2-c]pyridine scaffold have shown strong and broad-spectrum antiproliferative activities, with many compounds demonstrating superior potency to the multi-kinase inhibitor Sorafenib. davidpublisher.com Amide derivatives within this class, particularly those with a 3-(trifluoromethyl)phenyl terminal moiety, displayed IC50 values in the nanomolar range across various cancer cell subpanels. davidpublisher.com

Bisurea derivatives have also been investigated for their antiproliferative effects. One such compound, a bisurea derivative of p-xylylene diamine, was found to suppress the proliferation of MDA-MB-231 breast cancer cells while not affecting normal mammary cells. sciensage.info This selective activity highlights the potential for developing targeted cancer therapies.

The inclusion of a trifluoromethyl group in various heterocyclic structures has been shown to enhance anticancer activity. For example, novel 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines including A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer). nih.gov One of the most active compounds in this series was 7-chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione. nih.gov

Table 1: Antiproliferative Activity of Selected Phenylurea Analogues

Compound/Analogue Class Cancer Cell Line(s) Key Findings Reference(s)
1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives NCI-60 Panel (including colon, breast, melanoma) Superior potency to gefitinib in 38 cell lines; SK-MEL-5 (melanoma) highly sensitive. nih.gov
Diarylureas/Diarylamides with pyrrolo[3,2-c]pyridine scaffold 49 cell lines (8 cancer types) Many compounds more potent than Sorafenib; amide derivatives with 3-(trifluoromethyl)phenyl group showed nanomolar IC50 values. davidpublisher.com
Bisurea derivatives of p-xylylene diamine MDA-MB-231 (breast cancer) Suppressed proliferation of cancer cells without affecting normal mammary cells. sciensage.info
5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives A375, C32, DU145, MCF-7/WT 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione was the most active. nih.gov
N-(4-bromo)-benzoyl-N'-phenylthiourea HER2-positive breast cancer primary cells Showed potent cytotoxic activity with an IC50 value of 0.54 mM. ubaya.ac.id

Antimicrobial and Antitubercular Activities

The emergence of drug-resistant microbial and tubercular strains necessitates the development of new therapeutic agents. Phenylurea derivatives and related compounds have been explored for their potential in this area.

Substituted phenylthioureas have demonstrated significant antimicrobial activity. jocpr.com In the context of tuberculosis, a screen of a focused library of compounds derived from a molecule with known anti-mycobacterial activity identified several phenyl ureas as potent inhibitors of Mycobacterium tuberculosis (Mtb). One cyclohexyl-substituted phenyl urea (B33335) analogue, compound 227, exhibited a minimum inhibitory concentration (MIC) of 1.8 μM against M. tuberculosis H37Rv. nih.gov Further investigation revealed that these compounds target MmpL3, a transporter essential for the biosynthesis of the mycobacterial cell wall. nih.gov

N-(Trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives have also been designed and synthesized as antimicrobial agents. A compound with both bromo and trifluoromethyl substitutions was the most potent in its series, inhibiting the growth of three out of five Staphylococcus aureus strains with an MIC of 0.78 μg/mL and was also the most effective against Staphylococcus epidermidis and Enterococcus faecium. nih.gov

Other studies have highlighted the antitubercular potential of various heterocyclic compounds. A series of 3,4-(dicoumarin-3-yl)-2,5-diphenyl furans and pyrroles were synthesized and evaluated for their anti-tuberculosis activity, with one compound showing a MIC of 1.6 μg/mL against M. tuberculosis H37Rv, which was more potent than the standard drugs pyrazinamide (B1679903) and ciprofloxacin. mdpi.com Additionally, 4-methyl-7-substituted coumarin (B35378) hybrids have been identified as having promising anti-tubercular activity against multiple Mycobacterium strains, including multidrug-resistant tuberculosis (MDR-TB). mdpi.com

Table 2: Antimicrobial and Antitubercular Activity of Phenylurea and Related Analogues

Compound/Analogue Class Organism(s) Activity/Key Findings Reference(s)
Phenyl ureas Mycobacterium tuberculosis H37Rv Compound 227 (cyclohexyl substituted) showed a MIC of 1.8 μM. nih.gov
N-(Trifluoromethyl)phenyl substituted pyrazoles Staphylococcus aureus, S. epidermidis, E. faecium Bromo and trifluoromethyl substituted compound had a MIC of 0.78 μg/mL against S. aureus and E. faecium. nih.gov
Phenylthiourea derivatives Mycobacterium tuberculosis H37Rv N-phenyl-N'-[4-(5-cyclohexylamino-1,3,4-thiadiazole-2-yl)phenyl]thiourea showed 67% inhibition at 6.25 µg/ml. nih.gov
3,4-(dicoumarin-3-yl)-2,5-diphenyl furans and pyrroles Mycobacterium tuberculosis H37Rv A derivative showed a MIC of 1.6 μg/mL. mdpi.com
4-Methyl-7-substituted coumarin hybrids M. tuberculosis H37Rv, M. smegmatis, M. fortuitum, MDR-TB Several compounds showed potent activity with MICs as low as 0.625 μg/mL against M. tuberculosis H37Rv. mdpi.com

Anticonvulsant and CNS Depressant Activities

Analogues of this compound have been investigated for their effects on the central nervous system (CNS), particularly as anticonvulsant and CNS depressant agents.

A study on N-(3-trifluoromethylbenzoyl)-N'-phenylurea, a compound structurally similar to this compound, demonstrated promising CNS depressant effects. wisdomlib.org This compound exhibited significant sleep induction in mice, with a longer duration of action compared to the standard drug bromisoval. wisdomlib.org

The broader class of phenylurea derivatives has also shown potential in this area. Several 1-(4-substituted-phenyl)-3-(4-oxo-2-phenyl/ethyl-4H-quinazolin-3-yl)-ureas were synthesized and screened for anticonvulsant and CNS depressant activities. nih.gov Some of these compounds were active in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models in mice, indicating a broad spectrum of anticonvulsant activity. nih.gov These compounds also demonstrated potent CNS depressant effects, as indicated by increased immobility time in the forced swim test. nih.gov

Other heterocyclic systems linked to a phenylurea moiety have also been explored. For instance, some novel 3-[5-substituted 1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones exhibited significant sedative-hypnotic and CNS depressant activities, although their anticonvulsant effects were less pronounced. nih.gov

Table 3: Anticonvulsant and CNS Depressant Activities of Phenylurea Analogues

Compound/Analogue Class Activity Key Findings Reference(s)
N-(3-trifluoromethylbenzoyl)-N'-phenylurea CNS Depressant Showed significant and prolonged sleep induction in mice compared to bromisoval. wisdomlib.org
1-(4-substituted-phenyl)-3-(4-oxo-2-phenyl/ethyl-4H-quinazolin-3-yl)-ureas Anticonvulsant, CNS Depressant Active in MES and scPTZ seizure models; potent CNS depressant activity. nih.gov
3-[5-substituted 1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones Sedative-hypnotic, CNS Depressant Exhibited significant sedative-hypnotic and CNS depressant effects. nih.gov
4-Amino-N-phenylphthalimides Anticonvulsant Derivatives with small lipophilic groups on the N-phenyl ring were most potent against MES-induced seizures. nih.gov

Anti-inflammatory and Antidiabetic Potentials

The anti-inflammatory and antidiabetic potential of phenylurea analogues has also been a subject of investigation, driven by the need for new treatments for these chronic conditions.

In the realm of anti-inflammatory research, 1,3-bis(p-hydroxyphenyl)urea has been shown to possess anti-inflammatory activity. f1000research.com This compound was able to suppress carrageenan-induced paw inflammation in a rat model. f1000research.com Other studies have explored salicylanilide (B1680751) derivatives, which can be considered related structures, for their anti-inflammatory properties. nih.gov

For antidiabetic potential, various urea and thiourea (B124793) derivatives have been synthesized and evaluated. A novel class of sulfonylurea and thiourea derivatives substituted with benzenesulfonamide (B165840) groups were found to stimulate insulin (B600854) release from isolated rat pancreatic islets and enhance glucose transport in rat adipocytes. researchgate.net One compound from this series also demonstrated plasma glucose-lowering activity in vivo. researchgate.net Furthermore, new diphenyl urea-clubbed imine analogs have been investigated for their potential in managing diabetes through the inhibition of the α-glucosidase enzyme. nih.gov The docking results from this study suggested that specific amino acid residues play a crucial role in the stabilization of these compounds in the active site of the enzyme. nih.gov

Table 4: Anti-inflammatory and Antidiabetic Potential of Phenylurea and Related Analogues

Compound/Analogue Class Activity Key Findings Reference(s)
1,3-bis(p-hydroxyphenyl)urea Anti-inflammatory Suppressed carrageenan-induced paw inflammation in rats. f1000research.com
Sulfonylurea and thiourea derivatives with benzenesulfonamide groups Antidiabetic Stimulated insulin release and enhanced glucose transport; showed in vivo plasma glucose-lowering activity. researchgate.net
Diphenyl urea-clubbed imine analogs Antidiabetic Acted as inhibitors of the α-glucosidase enzyme. nih.gov
Salicylanilide derivatives Anti-inflammatory Investigated for their anti-inflammatory properties. nih.gov

In Vivo Preclinical Efficacy Models (where applicable for related compounds)

Following promising in vitro results, the efficacy of lead compounds is often evaluated in in vivo models, which provide a more complex biological system that better mimics human diseases.

Tumor Growth Inhibition in Xenograft Models (e.g., MV4-11 xenograft mouse model)

For instance, the compound LT-171-861, a novel FLT3 inhibitor, showed significant inhibition of tumor growth in an MV4-11 xenograft model. nih.gov Treatment with this compound led to complete tumor regression in some cases, demonstrating potent antitumor activity in vivo. nih.gov Another compound, A-366, when administered to mice with MV4-11 flank xenografts, resulted in a modest 45% tumor growth inhibition. researchgate.net

The in vivo efficacy of CDDD11-8 was also evaluated in MV4-11 tumor-bearing mice. researchgate.net Daily oral administration of this compound resulted in a significant reduction in mean tumor volumes compared to the vehicle-treated group. researchgate.net These studies underscore the potential of targeting pathways relevant to AML with compounds that may be structurally related to this compound.

Table 5: In Vivo Efficacy of Related Compounds in Xenograft Models

Compound Xenograft Model Key Findings Reference(s)
LT-171-861 MV4-11 xenograft Significant inhibition of tumor growth, with some cases of complete tumor regression. nih.gov
A-366 MV4-11 flank xenograft Modest 45% tumor growth inhibition. researchgate.net
CDDD11-8 MV4-11 xenograft Significant reduction in mean tumor volumes with daily oral administration. researchgate.net

Other Disease Models and Therapeutic Outcomes

The primary focus of preclinical studies on this compound analogues has been in the realm of oncology, leveraging the known anticancer properties of the broader phenylurea class of compounds. These investigations have explored the activity of these analogues in a variety of cancer cell lines and in vivo models, demonstrating a range of therapeutic outcomes.

In Vitro Cytotoxicity:

A significant number of studies have evaluated the cytotoxic effects of Sorafenib analogues against a panel of human cancer cell lines. For instance, a series of novel Sorafenib analogues demonstrated potent inhibitory effects on various cancer cell lines. Notably, certain derivatives exhibited significant activity against human cervical cancer (Hela), human lung cancer (H1975 and A549), and breast cancer (MCF-7) cell lines. rsc.orgrsc.org One study highlighted a compound with a bromoacetyl group that showed potent activity against eight human tumor cell lines, including leukemia, lymphoma, breast cancer, hepatoma, prostate cancer, melanoma, colon cancer, and pancreatic cancer, with IC50 values ranging from 0.38 to 4.07 μM. nih.gov

Another study on 3-(trifluoromethyl)phenylthiourea (B159877) analogues, which are closely related to phenylureas, reported high cytotoxicity against human colon (SW480, SW620) and prostate (PC3) cancer cells, as well as leukemia (K-562) cell lines, with IC50 values often below 10 µM. nih.gov These findings underscore the broad-spectrum antiproliferative potential of this class of compounds.

Interactive Data Table: In Vitro Cytotoxicity of Phenylurea Analogues

Compound/AnalogueCancer Cell LineIC50 (µM)Reference
Sorafenib Analogue 3dHela (Cervical)0.56 ± 0.04 rsc.org
Sorafenib Analogue 3tH1975 (Lung)2.34 ± 0.07 rsc.org
Sorafenib Analogue 3vA549 (Lung)1.35 ± 0.03 rsc.org
N-3-bromoacetyl-phenylurea 16jVarious (8 lines)0.38 - 4.07 nih.gov
3,4-dichlorophenylthiourea 2SW620 (Colon)1.5 ± 0.72 nih.gov
4-CF3-phenylthiourea 8SW620 (Colon)5.8 ± 0.76 nih.gov

In Vivo Antitumor Efficacy:

The promising in vitro results have been further substantiated by in vivo studies using xenograft models, where human tumors are implanted into immunodeficient mice. In a study evaluating Sorafenib analogues, several compounds demonstrated good antitumor effects in vivo. rsc.org These compounds were effective at reducing tumor proliferation at various doses, with some showing inhibitory activities significantly greater than the positive controls, Sorafenib and Sunitinib, at medium and high doses. rsc.org

Another investigation using a xenograft model of anaplastic thyroid cancer showed that the combination of Sorafenib with Paclitaxel and radiation synergistically lowered cell viability and increased apoptosis in vitro, and led to a significant decline in tumor volume and enhanced survival in the animal model. Furthermore, studies on patient-derived xenograft (PDX) models of hepatocellular carcinoma (HCC) have shown that Sorafenib and its analogue Regorafenib can cause significant tumor growth inhibition. oncotarget.comresearchgate.netresearchgate.netnih.gov

Interactive Data Table: In Vivo Antitumor Activity of Phenylurea Analogues

Compound/AnalogueAnimal ModelTumor TypeOutcomeReference
Sorafenib Analogues (3c, 3d, 3h, 3n, 3r, 3z)Nude miceHela (Cervical)Significant inhibition at medium/high doses rsc.org
Sorafenib Analogues (3t, 3v)Nude miceA549 (Lung)Significant inhibition at medium/high doses rsc.org
SorafenibNude miceAnaplastic Thyroid CancerSynergistic tumor volume reduction with Paclitaxel
SorafenibPDX miceHepatocellular CarcinomaSignificant tumor growth inhibition in 7/10 models oncotarget.comresearchgate.net
Regorafenib (Sorafenib analogue)PDX miceHepatocellular CarcinomaSignificant tumor growth inhibition in 8/10 models oncotarget.comresearchgate.net

Beyond cancer, some thiourea derivatives incorporating a 3-(trifluoromethyl)phenyl moiety have been evaluated for their antimicrobial activity, showing high inhibition against Gram-positive cocci. nih.gov This suggests that the therapeutic applications of this chemical scaffold may extend beyond oncology.

Comparative Efficacy with Reference Compounds (e.g., Paclitaxel, Gefitinib, Sorafenib, Hydroxyurea)

To contextualize the therapeutic potential of this compound analogues, it is essential to compare their preclinical efficacy with established anticancer agents.

Comparison with Sorafenib:

As many of the studied compounds are direct analogues of Sorafenib, this is the most common and direct comparator. In several studies, newly synthesized analogues have shown superior or comparable in vitro cytotoxicity and in vivo antitumor activity to Sorafenib. rsc.org For example, some analogues demonstrated better inhibitory activities at equivalent doses in xenograft models. rsc.org A study on novel 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives found one compound with inhibitory activity comparable to Sorafenib against A549 and HCT-116 cancer cell lines. nih.gov

Comparison with Paclitaxel:

Direct preclinical comparisons between novel phenylurea analogues and Paclitaxel are less common. However, combination studies provide some insight. A study on cancer stem cells demonstrated a synergistic effect when Paclitaxel was combined with Sorafenib. nih.gov The IC50 of Paclitaxel was significantly reduced in the presence of a low, non-toxic concentration of Sorafenib, suggesting that the phenylurea scaffold could enhance the efficacy of taxane-based chemotherapy. nih.gov

Comparison with Gefitinib:

Gefitinib, an EGFR tyrosine kinase inhibitor, has also been a subject of comparative studies. One study investigated the cytotoxic and cellular alterations induced by Gefitinib and Sorafenib in breast cancer cell lines. nih.gov While both drugs induced cytotoxicity, their mechanisms appeared to differ, with Sorafenib inducing more widespread apoptosis and a greater dissipation of mitochondrial potential across all tested cell lines. nih.gov This suggests that phenylurea analogues may have a distinct and potentially broader mechanism of action compared to more targeted inhibitors like Gefitinib.

Comparison with Hydroxyurea (B1673989):

Hydroxyurea is an older, less specific anticancer agent. Some research suggests that newer phenylurea derivatives possess significantly greater potency. For instance, a study on 1-benzoyl-3-methyl thiourea derivatives found that all tested compounds exhibited more potent cytotoxicity against HeLa cells than hydroxyurea. researchgate.net Another study indicated that their test compounds had better anticancer activities than hydroxyurea based on Rerank Score (RS). researchgate.net

Computational Chemistry and Molecular Modeling in Phenylurea Research

Molecular Docking Simulations for Target Binding

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-Bromo-4-(trifluoromethyl)phenylurea and related compounds, docking simulations are crucial for understanding how they interact with their biological targets at an atomic level.

A key target for phenylurea-based molecules is the Penicillin-Binding Protein 4 (PBP4) from Staphylococcus aureus. PBP4 is a transpeptidase essential for the bacterial cell wall synthesis and is implicated in antibiotic resistance. In silico docking and modeling have been leveraged in structure-activity relationship (SAR) studies to identify phenylurea analogs with enhanced binding to PBP4.

Docking simulations predict the binding pose of a ligand within the active site of a protein. For phenylurea derivatives targeting PBP4, these simulations reveal critical molecular interactions responsible for binding affinity and specificity. The top-ranked poses from these simulations show that the phenylurea scaffold fits within the protein's active site, forming specific, stabilizing contacts.

Key interactions identified for analogous phenylurea compounds binding to S. aureus PBP4 include:

Hydrogen Bonding: The urea (B33335) moiety is a crucial interaction point. For example, simulations have shown hydrogen bonds forming between the urea group and the side chain of the active site residue Glu114.

Halogen Interactions: The bromine atom on the phenyl ring can participate in directed halogen bonds. In studies of similar chlorinated compounds, interactions have been observed between the halogen and residues such as Asn72 and Ser263.

Pi-Interactions: The phenyl ring itself can engage in various pi-stacking or pi-alkyl interactions with hydrophobic or aromatic residues in the binding pocket, further anchoring the ligand.

Table 1: Predicted Interaction Types for Phenylurea Analogs in the PBP4 Active Site

Interaction TypeLigand Moiety InvolvedPotential PBP4 Residue(s)Reference
Hydrogen BondingUrea GroupGlu114
Halogen BondingBromo-phenyl GroupAsn72, Ser263
Pi-Alkyl/Pi-StackingPhenyl RingAromatic/Hydrophobic Residues

Estimation of Binding Affinities (e.g., Rerank Scores)

Beyond predicting the binding pose, docking software employs scoring functions to estimate the binding affinity between the ligand and the target. These scores, such as the "rerank score," help to prioritize candidate molecules for synthesis and biological testing. While specific scores for this compound are not publicly detailed, the methodology involves evaluating thousands of potential poses and ranking them based on calculated free energy of binding. This process was instrumental in identifying lead phenylurea compounds that demonstrated enhanced PBP4 inhibition.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

For classes of compounds like phenylureas, QSAR models are developed to predict their biological activity, such as antimalarial or antibacterial potency. These models are built using a "training set" of compounds for which the biological activity is known. The models can take various forms, including Multiple Linear Regression (MLR) or more complex machine learning approaches like Artificial Neural Networks (ANN). The goal is to create a robust model with high predictive power, often validated by a high coefficient of determination (R²) and cross-validated R² (Q²). Such models can then be used to predict the activity of new, unsynthesized molecules like this compound, guiding medicinal chemistry efforts.

The foundation of QSAR is the correlation of molecular descriptors with activity. These descriptors are numerical values that quantify various aspects of a molecule's physicochemical properties. For phenylurea derivatives, key descriptors often include:

Lipophilicity (logP or logD): This descriptor measures how well a compound partitions between an oily and an aqueous phase. In QSAR studies of phenylurea-substituted antimalarials, lipophilicity was identified as a key driver for improved activity.

Electronic Descriptors: Properties derived from quantum chemical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can describe a molecule's reactivity.

Topological Descriptors: These describe the size, shape, and branching of a molecule. An example is the Topological Polar Surface Area (TPSA), which correlates with a molecule's permeability.

Steric Descriptors: These quantify the three-dimensional shape and bulk of the molecule.

Table 2: Common Physicochemical Descriptors in Phenylurea QSAR Studies

Descriptor CategoryExample DescriptorProperty DescribedRelevanceReference
LipophilicitylogP / logDHydrophobicityMembrane permeability, target binding
ElectronicHOMO/LUMO EnergyChemical Reactivity, Electron Donation/AcceptanceInteraction with biological targets
TopologicalTPSAMolecular Polarity, H-bonding capacityDrug absorption and permeability
StericMolar RefractivityMolecular Volume and polarizabilityFit within a binding site

By analyzing these correlations, researchers can understand why certain structural modifications—such as the introduction of a bromine atom and a trifluoromethyl group—lead to changes in biological effect.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Dynamics

While docking provides a static snapshot of the binding event, Molecular Dynamics (MD)

Non Medicinal Applications and Supramolecular Chemistry

Utilization in Agrochemical Research (e.g., Herbicides, Insecticides)

While direct and extensive research specifically detailing the agrochemical applications of 3-Bromo-4-(trifluoromethyl)phenylurea is limited in publicly available literature, the broader class of phenylurea derivatives has a well-established history in agriculture as potent herbicides and insecticides. The structural motifs present in this compound are found in several commercially successful agrochemicals.

Phenylurea compounds often exert their herbicidal activity by inhibiting photosynthesis in target weed species. The urea (B33335) backbone is crucial for binding to the D1 protein of the photosystem II complex, thereby blocking electron transport. The nature and position of substituents on the phenyl ring significantly influence the efficacy and selectivity of these herbicides.

In the context of insecticides, benzoylphenylureas, which share the core phenylurea structure, are known to act as insect growth regulators. They interfere with chitin (B13524) synthesis, a critical component of the insect exoskeleton, leading to developmental defects and mortality. The presence of halogen and trifluoromethyl groups, such as those in this compound, is a common strategy in the design of modern insecticides to enhance their potency and metabolic stability. For instance, patent literature describes N-(3-Trifluoromethyl-4-halophenyl)-N'-benzoylureas as effective insecticidal agents google.com.

Furthermore, research into novel trifluoromethylcoumarinyl urea derivatives has demonstrated their potential as both herbicides and antifungal agents nih.gov. This highlights the ongoing interest in the trifluoromethylphenylurea scaffold for developing new crop protection agents. Although specific studies on this compound are not prominent, its structural similarity to known active compounds suggests its potential as a candidate for screening and further development in agrochemical research.

Table 1: Examples of Structurally Related Phenylurea Derivatives in Agrochemical Research

Compound ClassApplicationMode of ActionStructural Feature of Interest
BenzoylphenylureasInsecticideChitin synthesis inhibitionPhenylurea core
N-(3-Trifluoromethyl-4-halophenyl)-N'-benzoylureasInsecticideNot specified in abstract google.comTrifluoromethylphenylurea moiety google.com
Trifluoromethylcoumarinyl ureasHerbicide, AntifungalNot specified in abstract nih.govTrifluoromethyl and urea groups nih.gov

Molecular Recognition and Anion Binding Studies (e.g., Ditopic Receptors, Fluorosensors)

The field of supramolecular chemistry has seen significant exploration of phenylurea derivatives as building blocks for synthetic receptors capable of recognizing and binding specific ions or molecules. The urea moiety is an excellent hydrogen bond donor, enabling strong and directional interactions with anionic species. The electronic properties of the phenyl ring can be tuned by substituents to modulate the binding affinity and selectivity of the receptor.

Research on ditopic receptors based on dihomooxacalix bldpharm.comarenes has incorporated phenylurea moieties with electron-withdrawing groups to enhance their anion binding capabilities. In one such study, a receptor featuring a p-CF3-phenylurea unit was synthesized and its interaction with various anions was investigated. The presence of the electron-withdrawing trifluoromethyl group increases the acidity of the urea N-H protons, leading to stronger hydrogen bonds and enhanced binding affinity for anions compared to unsubstituted phenylurea analogues.

These studies often employ techniques such as ¹H NMR and UV-Vis absorption titration to determine the association constants and stoichiometry of the host-guest complexes. The findings indicate that these modified calixarene (B151959) receptors show a significant enhancement in their host-guest properties, with a strong affinity for anions like fluoride, acetate, and benzoate (B1203000) nih.gov.

The development of fluorosensors for anion detection is another area where trifluoromethylphenylurea derivatives are of interest. By coupling the phenylurea binding site to a fluorescent reporter molecule, the binding event can be transduced into a measurable change in fluorescence intensity or wavelength. This allows for the sensitive and selective detection of specific anions in solution.

Table 2: Anion Binding Studies of a Dihomooxacalix bldpharm.comarene Receptor with a p-CF3-phenylurea Moiety

AnionBinding Affinity (Association Constant)Key Interaction
Fluoride (F⁻)HighStrong hydrogen bonding
Acetate (AcO⁻)Moderate to HighHydrogen bonding
Benzoate (BzO⁻)Moderate to HighHydrogen bonding

Note: The table provides a qualitative summary based on the described enhancement of binding properties. Specific association constants would be dependent on the solvent and experimental conditions.

Role as Synthetic Intermediates in Advanced Materials

The unique combination of functional groups in this compound makes it a potentially valuable synthetic intermediate for the creation of more complex molecules and advanced materials. The bromine atom provides a reactive handle for cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig couplings, allowing for the introduction of a wide range of other functional groups or the incorporation of the molecule into a larger polymer backbone.

The trifluoromethyl group can impart desirable properties to materials, such as increased thermal stability, chemical resistance, and specific electronic characteristics. The phenylurea moiety can participate in hydrogen bonding networks, which can be exploited to control the self-assembly and morphology of materials at the molecular level.

While specific examples of the use of this compound in the synthesis of advanced materials are not widely reported, related structures have found applications in this area. For instance, polymeric films derived from 3-(4-trifluoromethyl)-phenyl)-thiophene have been synthesized and investigated for their use in chemical sensors mdpi.com. The trifluoromethylphenyl group in this polymer was found to be important for the recognition of synthetic stimulants.

Furthermore, phenylurea-formaldehyde resins are a class of polymers with a long history of use as adhesives and coatings nih.gov. The ability of the urea group to form strong intermolecular hydrogen bonds contributes to the mechanical properties of these materials. The incorporation of a bromo- and trifluoromethyl-substituted phenyl group, as in this compound, could be a strategy to develop new polymers with enhanced properties, such as flame retardancy or specific optical and electronic characteristics. The development of such materials would likely involve the polymerization of monomers derived from this compound.

Table 3: Potential Applications of this compound as a Synthetic Intermediate

Potential Material ClassSynthetic StrategyKey Functional Groups UtilizedPotential Properties
Conjugated PolymersCross-coupling reactions (e.g., Suzuki, Stille)Bromine atomElectronic and optical properties for sensors or organic electronics
Polyureas / PolyamidesPolycondensation reactionsUrea groupHigh-performance polymers with enhanced thermal stability
Self-Assembling MaterialsHydrogen bondingUrea groupControlled nanostructures for various applications
Functionalized SurfacesSurface modification via the bromine or urea groupBromine, UreaTailored surface properties for sensing or biocompatibility

Patent Landscape and Intellectual Property

Overview of Patent Applications Related to Substituted Phenylureas

The patent landscape for substituted phenylureas is extensive, with numerous applications filed globally. These patents typically claim novel molecular structures, methods of synthesis, and their use in various fields, most prominently in agriculture and medicine.

In the agricultural sector, substituted phenylureas have been patented as herbicides. For instance, patent ES8402566A1 describes substituted derivatives of phenylsulfonyl urea (B33335) for use in herbicidal compositions. Another patent, CN106008276B, outlines a synthetic method for phenylurea analog herbicides, highlighting the commercial importance of these compounds in crop protection.

In the pharmaceutical domain, substituted phenylureas are a significant class of compounds, with many patents focusing on their potential as therapeutic agents. A notable area of innovation is their use as kinase inhibitors. Protein kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. Consequently, the development of kinase inhibitors is a major focus of drug discovery.

Patents such as WO2018086703A1, which covers dihydropyridazinones substituted with phenylureas, and CA2584170C, which details phenylurea derivatives as inhibitors of tyrosine kinases for treating tumor diseases, underscore the therapeutic potential of this class of compounds. The breadth of these patents indicates a highly active area of research and development, with companies seeking to protect their novel chemical entities and their applications in treating a range of pathologies.

The following table provides a summary of representative patents for substituted phenylureas, illustrating the diversity of their applications.

Patent NumberTitleApplication Area
ES8402566A1Substituted derivatives of phenylsulfonyl urea, process and intermediates for their preparation and herbicidal compositions containing the derivativesAgriculture (Herbicides)
CN106008276BThe synthetic method of the phenylurea analog herbicide of phenylurea analog herbicide or deuterated labelAgriculture (Herbicides)
WO2018086703A1Dihydropyridazinones substituted with phenylureasPharmaceuticals
CA2584170CPhenylurea derivatives as inhibitors of tyrosine kinases for the treatment of tumour diseasesPharmaceuticals (Oncology)

Key Innovations in Synthesis and Therapeutic Applications

Within the broader landscape of substituted phenylureas, specific innovations related to the synthesis and therapeutic applications of compounds like 3-Bromo-4-(trifluoromethyl)phenylurea are detailed in the patent literature.

Synthesis:

The synthesis of substituted phenylureas, including this compound, is a key area of innovation in patent applications. The general synthetic route to phenylureas involves the reaction of a substituted phenyl isocyanate with an appropriate amine. However, patents often claim novel and improved methods that offer advantages such as higher yields, greater purity, and more environmentally friendly processes.

For instance, patent CN106008276B describes a method that avoids the use of highly reactive and moisture-sensitive isocyanates, instead utilizing a reaction between a substituted phenylcarbamate and an amine. While this patent focuses on herbicidal phenylureas, the principles of synthetic innovation can be applied across the class.

In the context of intermediates, patents like US4393232A, which details a process for preparing 3-bromo-4-fluorobenzoic acid, and CN101337911A, which describes a method for preparing 3-fluoro-4-trifluoromethylbenzonitrile, highlight the importance of securing intellectual property rights for the building blocks required for the synthesis of more complex molecules like this compound.

Therapeutic Applications:

The primary therapeutic application for this compound and related compounds, as outlined in the patent literature, is as kinase inhibitors. These compounds are often designed to target specific kinases that are overactive in diseases such as cancer.

A key patent in this area is WO2010034996A1, which discloses a series of phenylurea derivatives, including this compound, as inhibitors of protein kinases. The patent suggests that these compounds can be used for the treatment of diseases characterized by excessive or abnormal cell proliferation.

The innovative aspect of these patents often lies in the specific substitution pattern of the phenylurea scaffold, which is designed to enhance potency and selectivity for a particular kinase target. The trifluoromethyl group and the bromine atom in this compound are crucial for its specific binding to the target kinase.

The following table summarizes the key innovative aspects of patents related to the synthesis and application of relevant compounds.

Innovation AreaDescriptionRelevant Patent Example
Synthesis Development of novel, efficient, and safer methods for producing phenylurea derivatives and their intermediates.CN106008276B: A synthetic method avoiding the use of isocyanates.
Therapeutic Application Identification of specific substituted phenylureas as potent and selective inhibitors of protein kinases for the treatment of diseases like cancer.WO2010034996A1: Disclosure of phenylurea derivatives, including this compound, as kinase inhibitors for treating proliferative diseases.

Conclusion and Future Research Directions

Synthesis of Key Research Findings pertaining to 3-Bromo-4-(trifluoromethyl)phenylurea and its Derivatives

Research into this compound and its derivatives has revealed a class of compounds with significant potential across various scientific fields, most notably in medicinal chemistry and agrochemistry. The core phenylurea scaffold, substituted with both a bromine atom and a trifluoromethyl group, has been shown to impart a range of biological activities.

Key findings from numerous studies indicate that derivatives of phenylurea are potent biological agents. The introduction of halogen atoms and trifluoromethyl groups is a recognized strategy in drug design to modulate a molecule's physicochemical properties, such as lipophilicity and electronic character, which can enhance biological activity. researchgate.netnih.govnih.gov Specifically, derivatives of phenylurea have demonstrated significant promise as antitumor agents. researchgate.net For instance, studies on N,N'-diarylureas have shown that compounds featuring a 4-chloro-3-(trifluoromethyl)phenyl terminal ring exhibit potent and broad-spectrum anticancer activity. researchgate.net Another study highlighted that N-3-haloacylaminophenyl-N'-(alkyl/aryl) urea (B33335) analogs, particularly those with a bromoacetyl group, displayed potent activity against several human tumor cell lines. nih.gov This suggests that the bromo-substitution is a critical component for cytotoxicity in these molecular frameworks.

Beyond oncology, phenylurea derivatives are well-established as herbicides, primarily acting by inhibiting photosynthesis. researchgate.net Furthermore, novel phenylurea derivatives have been synthesized and shown to possess strong and broad-spectrum insecticidal activity, in some cases exceeding the efficacy of commercial reference compounds. nih.gov The trifluoromethyl group, in particular, is known for its strong electron-withdrawing nature and its ability to increase lipophilicity, which is often correlated with enhanced potency and improved pharmacokinetic properties in bioactive molecules. nih.govnih.gov

The research collectively underscores a consistent structure-activity relationship (SAR) where the nature and position of substituents on the phenyl ring are crucial for determining the biological effect. The combination of a bromine atom and a trifluoromethyl group, as seen in the parent compound, represents a promising, yet not fully explored, substitution pattern.

Table 1: Summary of Investigated Activities of Phenylurea Derivatives

Derivative Class Investigated Activity Key Findings Reference(s)
Diarylureas with 4-chloro-3-(trifluoromethyl)phenyl group Anticancer High potency and broad-spectrum activity against various cancer cell lines. researchgate.net
N-3-haloacylaminophenyl-N'-(alkyl/aryl) ureas Anticancer Bromoacetyl substitution led to potent cytotoxicity against eight human tumor cell lines. nih.gov
Substituted Phenylureas Herbicidal General weed control through inhibition of photosynthesis. researchgate.net
Novel Phenylurea Derivatives Insecticidal Strong, broad-spectrum insecticidal activity against various larvae. nih.gov

Unaddressed Research Questions and Opportunities for Further Investigation

Despite the promising activities observed in related derivatives, significant gaps remain in the scientific literature concerning this compound itself. A primary unaddressed area is the systematic investigation of the parent compound's own biological and chemical properties.

Future research should prioritize the following:

Systematic Biological Screening: While derivatives have been tested for anticancer and insecticidal properties, a comprehensive screening of this compound against a wider array of biological targets is warranted. This could include panels for kinase inhibition, antiviral activity, antifungal activity, and other therapeutic areas where phenylureas have shown promise. researchgate.netmdpi.com

Mechanistic Studies: For the observed biological activities, the precise mechanisms of action are often not fully elucidated. Future studies should aim to identify the specific molecular targets responsible for the anticancer or insecticidal effects, moving beyond general observations like photosynthesis inhibition. researchgate.netresearchgate.net This would enable more rational, target-based drug design.

Structure-Activity Relationship (SAR) Elucidation: A crucial research opportunity lies in the synthesis of a focused library of isomers and analogs of this compound. For example, comparing its activity directly with its isomer, 4-Bromo-3-(trifluoromethyl)phenylurea, would provide direct insight into the influence of substituent positioning on biological efficacy. bldpharm.comchemrxiv.org Further exploration of substitutions at the terminal urea nitrogen could also yield more potent and selective compounds.

Exploration in Material Science: The potential of this compound as a monomer or building block for advanced materials is almost entirely unexplored. Given that phenylurea-formaldehyde polymers exhibit interesting thermal and antimicrobial properties, investigating the polymers that could be derived from this specific monomer is a significant opportunity. nih.gov

Prospects for Novel this compound-Based Therapeutics and Advanced Materials

The existing body of research strongly supports the prospective development of novel therapeutics and materials based on the this compound scaffold.

Therapeutic Prospects: The demonstrated anticancer activity of closely related diarylureas is a strong indicator of the potential for developing new oncologic agents. researchgate.net The dual presence of bromine and a trifluoromethyl group is a hallmark of many modern kinase inhibitors and other targeted therapies. The key hydrogen-bonding capabilities of the urea moiety are crucial for interaction with protein targets. nih.gov Future research could focus on designing derivatives of this compound as specific enzyme inhibitors, for example, targeting kinases involved in cancer cell proliferation. The established role of the trifluoromethyl group in enhancing drug-like properties could lead to candidates with favorable metabolic profiles. nih.gov

Advanced Materials Prospects: The prospects in material science are equally compelling. The urea functional group is known for its ability to form strong, directional hydrogen bonds, a property that is fundamental to creating self-assembling supramolecular structures and robust polymers. Phenylurea-based organocatalysts, particularly thiourea (B124793) analogs with trifluoromethylphenyl motifs, have been shown to be highly effective in promoting various organic reactions. researchgate.net This suggests that this compound and its derivatives could be developed as novel organocatalysts. Furthermore, its structure makes it an excellent candidate for incorporation into advanced polymers, such as polyureas or resins, potentially yielding materials with high thermal stability, specific optical properties, or fire resistance. nih.govimdea.org The synthesis of polymer-metal complexes could also lead to new functional materials with applications in catalysis or as antimicrobial agents. nih.gov

Q & A

Q. What synthetic routes are commonly employed for 3-Bromo-4-(trifluoromethyl)phenylurea, and how is purity validated?

Synthesis typically involves multi-step reactions starting from substituted benzotrifluorides. For example, intermediates like 3-Bromo-4-(trifluoromethyl)benzonitrile (CAS 1212021-55-0) or 3-Bromo-4-(trifluoromethyl)benzaldehyde (CAS 372120-55-3) are synthesized via bromination and trifluoromethylation, followed by urea coupling . Purity validation uses HPLC (>95.0–97.0% purity thresholds) and techniques like 1H^1H/13C^{13}C-NMR to confirm structural integrity .

Q. How can this compound be detected and quantified in environmental matrices?

A two-pronged approach is recommended:

  • Solid-Phase Extraction (SPE) + HPLC-UV : SPE preconcentrates the compound from water or soil extracts, followed by HPLC separation using acetonitrile-water mobile phases (1 mL/min) and UV detection at 210 nm .
  • Non-targeted Screening via UHPLC-HRMS : High-resolution mass spectrometry (e.g., Orbitrap) identifies fragmentation pathways (e.g., loss of Br^- or CF3_3 groups) and isotopic patterns for confirmation in complex samples like plant tissues .

Advanced Research Questions

Q. What electrochemical methods are suitable for studying the redox behavior of this compound?

Differential pulse voltammetry (DPV) at glassy carbon electrodes reveals pH-dependent oxidation peaks. For example:

  • At pH 2.0: A single oxidation wave at +1.2 V (vs. Ag/AgCl) corresponds to the urea moiety.
  • At pH 7.4: A split peak suggests dimer formation on the electrode surface, similar to diuron . Key parameters include scan rate (10–100 mV/s) and supporting electrolyte composition (e.g., phosphate buffer) .

Q. How can molecular docking elucidate the binding mechanism of this compound to biological targets?

Computational studies on phenylurea analogs (e.g., D1 protein in Photosystem II) use:

  • Docking Software (AutoDock/Vina) : The trifluoromethyl group’s electronegativity and bromine’s steric effects are critical for binding affinity .
  • QM/MM Simulations : Evaluate charge distribution and hydrogen-bonding interactions with active-site residues (e.g., His215 in D1) .

Q. How should researchers resolve contradictions in environmental persistence data for this compound?

Discrepancies in soil half-life (e.g., 30 vs. 90 days) may arise from:

  • Soil Type : Organic matter content alters adsorption coefficients (KocK_{oc}) .
  • Microbial Activity : Use 14C^{14}C-labeled studies to track mineralization rates under varying aerobic/anaerobic conditions .
  • Analytical Bias : Cross-validate using LC-MS/MS (high specificity) instead of ELISA (prone to matrix interference) .

Q. What strategies enhance the receptor-binding affinity of this compound derivatives?

Derivatization focuses on:

  • Anion-Binding Modifications : Introducing 3,5-bis(trifluoromethyl)phenylurea groups improves H-bonding with carboxylate anions .
  • Bioisosteric Replacement : Substituting Br with Cl or CF3_3O enhances solubility while retaining herbicidal activity .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/MethodReference
Molecular Weight269.01 g/mol (C8_8H5_5BrF3_3N2_2O)
LogP (Octanol-Water)3.2 ± 0.3 (Predicted via ChemAxon)
HPLC Retention Time12.4 min (C18, ACN:H2_2O = 70:30)

Q. Table 2. Electrochemical Parameters

ConditionOxidation Potential (V)Observation
pH 2.0 (0.1 M phosphate)+1.2Single oxidation wave
pH 7.4 (0.1 M phosphate)+1.0 and +1.3Dimerization post-oxidation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.